An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Triethylbenzene
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Triethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-triethylbenzene, a significant aromatic hydrocarbon. The document details its structural characteristics, physicochemical data, and spectral information. Furthermore, it outlines key chemical reactions, including its synthesis and subsequent transformations, supported by generalized experimental protocols. Visual diagrams generated using DOT language are provided to illustrate reaction pathways and experimental workflows, offering a valuable resource for professionals in organic synthesis, materials science, and drug development.
Introduction
1,2,4-Triethylbenzene is an aromatic hydrocarbon characterized by a benzene (B151609) ring substituted with three ethyl groups at the 1, 2, and 4 positions.[1][2][3][4][5] As a member of the alkylbenzene family, its physical and chemical behaviors are dictated by the interplay between the aromatic core and the activating, ortho-, para-directing ethyl substituents. This guide aims to consolidate the available data on 1,2,4-triethylbenzene, presenting it in a structured and accessible format for researchers and professionals.
Physical and Chemical Properties
The physical state of 1,2,4-triethylbenzene at room temperature is a colorless liquid with a characteristic sweet odor.[6] It is a flammable compound and is nearly insoluble in water but demonstrates good solubility in nonpolar organic solvents such as hexane (B92381) and heptane.[6] This solubility profile is a direct consequence of its predominantly nonpolar hydrocarbon structure.
Tabulated Physical Properties
The following table summarizes the key physical properties of 1,2,4-triethylbenzene.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈ | [4][5][7] |
| Molecular Weight | 162.27 g/mol | [4][7] |
| CAS Number | 877-44-1 | [2][3][4][5][7] |
| Appearance | Colorless liquid | [6] |
| Odor | Sweet, aromatic | [6] |
| Density | 0.872 g/mL at 25 °C | |
| Boiling Point | 218-222 °C | [2][5] |
| Melting Point | -78 °C | |
| Flash Point | 81 °C (177.8 °F) | |
| Refractive Index (n²⁰/D) | 1.501 | |
| Vapor Pressure | 0.2 mmHg at 25 °C | |
| Solubility in Water | Insoluble | [6] |
| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, heptane) |
Spectral Data
The structural elucidation of 1,2,4-triethylbenzene is supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons and the ethyl groups (quartet for -CH₂- and triplet for -CH₃). | [7][8] |
| ¹³C NMR | Resonances for the aromatic carbons (substituted and unsubstituted) and the aliphatic carbons of the ethyl groups. | [8] |
| Infrared (IR) Spectroscopy | C-H stretching for aromatic and aliphatic groups, C=C stretching of the aromatic ring, and out-of-plane bending bands indicative of the 1,2,4-substitution pattern. | [3][7][9][10][11][12][13] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 162, with characteristic fragmentation patterns involving the loss of methyl (M-15) and ethyl (M-29) groups. | [5][7][14] |
Chemical Synthesis and Reactivity
Synthesis via Friedel-Crafts Alkylation
1,2,4-Triethylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene or a partially ethylated benzene derivative. The reaction involves the electrophilic substitution of the aromatic ring with an ethyl group, usually from an ethyl halide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[15]
-
Materials: Benzene (or diethylbenzene), ethyl bromide (or ethene), anhydrous aluminum chloride (catalyst), hydrochloric acid (for ethene activation), ice, water, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aromatic substrate (e.g., diethylbenzene) and a suitable solvent if necessary.
-
Cool the flask in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled and stirred reaction mixture.
-
Add the ethylating agent (e.g., ethyl bromide) dropwise from the dropping funnel, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-cold water to decompose the catalyst.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain 1,2,4-triethylbenzene.
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Electrophilic Aromatic Substitution
The ethyl groups on the benzene ring are activating and ortho-, para-directing. In 1,2,4-triethylbenzene, the positions for further electrophilic substitution are C3, C5, and C6. Steric hindrance from the existing ethyl groups will influence the regioselectivity of incoming electrophiles. The C5 position is generally the most sterically accessible and electronically favorable for substitution.
References
- 1. RU2072973C1 - Method of synthesis of triethylbenzene - Google Patents [patents.google.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzene, 1,2,4-triethyl- [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. 1,2,4-Triethylbenzene | C12H18 | CID 13415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. benchchem.com [benchchem.com]
